-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728650.png)
[3-(dimethylamino)propyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ジメチルアミノ)プロピルアミンは、その独特な構造特性と潜在的な用途により、さまざまな科学分野で関心を集めている複雑な有機化合物です。この化合物は、プロピル鎖に結合したジメチルアミノ基を特徴とし、さらにピラゾリルメチル基に結合しています。これらの官能基の存在により、化合物に独特の化学反応性と生物活性が付与されます。
準備方法
合成経路と反応条件
3-(ジメチルアミノ)プロピルアミンの合成には、通常、複数段階の有機反応が関与します。一般的な方法の1つは、塩基性条件下で1-(プロパン-2-イル)-1H-ピラゾールを3-クロロプロピル(ジメチル)アミンでアルキル化することです。反応は通常、ジメチルホルムアミド(DMF)またはテトラヒドロフラン(THF)などの非プロトン性溶媒中で、炭酸カリウムなどの塩基を使用して求核置換を促進します。
工業生産方法
工業規模では、この化合物の生産には、効率的な混合と熱伝達を保証するために連続フロー反応器を使用することがあります。触媒と最適化された反応条件を使用すると、最終製品の収率と純度を向上させることができます。蒸留またはクロマトグラフィーなどの精製工程は、反応副生成物から目的の化合物を分離するために頻繁に使用されます。
化学反応の分析
反応の種類
3-(ジメチルアミノ)プロピルアミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化し、対応するN-酸化物またはその他の酸化誘導体を得ることができます。
還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して還元反応を行うと、アミン誘導体が生成されます。
置換: この化合物は、求核置換反応に参加することができます。この反応では、適切な条件下で、ジメチルアミノ基を他の求核剤で置き換えることができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、エタノール。
置換: ハロアルカン、水酸化ナトリウムまたは炭酸カリウムなどの塩基、非プロトン性溶媒。
生成される主要な生成物
これらの反応から生成される主要な生成物には、N-酸化物、還元アミン、および置換誘導体が含まれ、これは使用する特定の反応条件と試薬によって異なります。
科学研究における用途
化学
化学では、3-(ジメチルアミノ)プロピルアミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学研究では、この化合物は、受容体結合研究におけるリガンドとしての可能性について研究されています。特定の生物学的標的に結合する能力により、新しい医薬品や診断薬の開発に役立ちます。
医学
医学では、3-(ジメチルアミノ)プロピルアミンは、その潜在的な治療用途について検討されています。神経学的疾患またはその他の病状を標的とする薬物の合成のための前駆体として役立つ可能性があります。
産業
産業分野では、この化合物は、特殊化学品や材料の生産に使用されます。反応性と機能の多様性により、ポリマー、コーティング、接着剤の製造など、さまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the development of new pharmaceuticals and diagnostic agents.
Medicine
In medicine, 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting neurological disorders or other medical conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
作用機序
3-(ジメチルアミノ)プロピルアミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。ジメチルアミノ基は、標的分子と水素結合または静電相互作用を形成し、その活性を調節することができます。ピラゾリルメチル基も、化合物の結合親和性と特異性に貢献する可能性があります。
類似化合物の比較
類似化合物
マロン酸ジエチル: 有機合成で使用されるマロン酸のジエチルエステル。
メマンチン: アルツハイマー病の治療に使用されるNMDA受容体拮抗薬。
ガストロジン: 神経保護作用と抗炎症作用を有するフェノール性配糖体。
独自性
3-(ジメチルアミノ)プロピルアミンをこれらの類似化合物から際立たせているのは、独特の官能基の組み合わせであり、これにより、独特の化学反応性と生物活性が付与されます。
類似化合物との比較
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Gastrodin: A phenolic glycoside with neuroprotective and anti-inflammatory properties.
Uniqueness
What sets 3-(dimethylamino)propyl-1H-pyrazol-5-yl]methyl})amine apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C12H24N4 |
|---|---|
分子量 |
224.35 g/mol |
IUPAC名 |
N',N'-dimethyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H24N4/c1-11(2)16-12(6-8-14-16)10-13-7-5-9-15(3)4/h6,8,11,13H,5,7,9-10H2,1-4H3 |
InChIキー |
IJRIVPFHKUSGAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC=N1)CNCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B11728573.png)

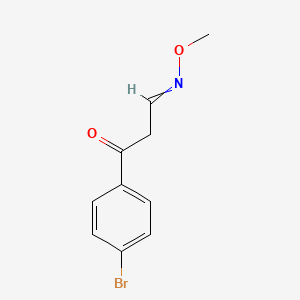
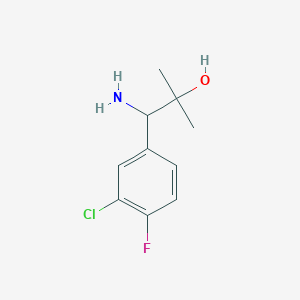
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide](/img/structure/B11728603.png)
![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B11728604.png)

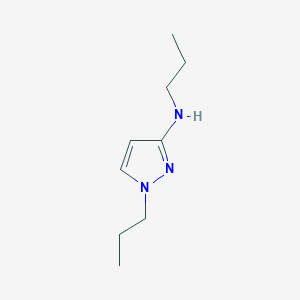
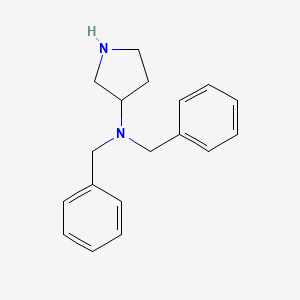

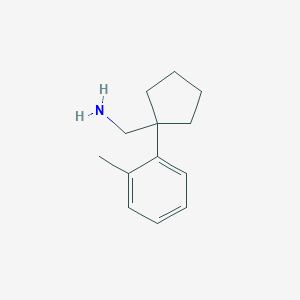
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728637.png)
![1-ethyl-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11728651.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B11728656.png)
